molecular formula C12H15FN2O4 B3015879 4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid CAS No. 1098630-72-8

4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

Cat. No. B3015879
CAS RN: 1098630-72-8
M. Wt: 270.26
InChI Key: RNDIZXMVRPRBSN-UHFFFAOYSA-N
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Description

4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FEB, and it is a derivative of the amino acid glutamate. FEB has been studied for its ability to modulate glutamate receptors, which play a critical role in the central nervous system.

Scientific Research Applications

Crystal Structure Analysis and Stability

  • The compound, also known as BFAOB, is synthesized and its structure confirmed by SC-XRD technique. It shows strong and weak hydrogen bonding stabilizing crystal packing. Hirshfeld surface inspection explores non-covalent interactions responsible for crystal packing, and DFT calculations demonstrate high stability of the BFAOB crystal compound (Ashfaq et al., 2021).

Optical Properties and Alzheimer's Disease Research

  • A fluorescent probe for β-amyloids synthesized using this compound showed high binding affinities toward Aβ(1–40) aggregates, providing a powerful tool for Alzheimer’s disease molecular diagnosis (Fa et al., 2015).

Neuroprotective Potential

  • As inhibitors of kynurenine-3-hydroxylase, derivatives of this compound are potent and prevent the increase in interferon-gamma-induced synthesis of quinolinic acid, indicating potential as neuroprotective agents (Drysdale et al., 2000).

D-Amino Acid Oxidase Activity Assay

  • Used in assays of D-amino acid oxidase activity, demonstrating its role in enzymatic reactions and potentially in metabolic studies (Song et al., 2010).

Synthesis and Characterization of Complexes

  • The compound forms complexes with various metal ions, characterized by different methods, contributing to the understanding of its chemical properties and potential applications in materials science (Ferenc et al., 2017).

properties

IUPAC Name

4-(2-fluoroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c13-8-3-1-2-4-9(8)15-11(17)7-10(12(18)19)14-5-6-16/h1-4,10,14,16H,5-7H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDIZXMVRPRBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

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